5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound known for its unique structural features and wide range of applications in various scientific fields. This compound belongs to the class of thiophene carboxamides and features multiple functional groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps. One common route starts with the chlorination of thiophene-2-carboxylic acid, followed by the introduction of the aminoethyl group. The final step involves the coupling of this intermediate with 6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole under conditions such as elevated temperature and the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
On an industrial scale, the synthesis of this compound often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors to control temperature and reaction time more precisely.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : Can be achieved using oxidizing agents like potassium permanganate.
Reduction: : Can be achieved using reducing agents like sodium borohydride.
Substitution: : Can be involved in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Requires oxidizing agents and acidic or basic conditions.
Reduction: : Requires reducing agents and often mild conditions.
Substitution: : Requires nucleophiles and sometimes catalysts like palladium.
Major Products Formed
Oxidation: : Leads to the formation of sulfoxides or sulfones.
Reduction: : Leads to the formation of amines or alcohols.
Substitution: : Yields various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound finds applications in multiple scientific fields, including:
Chemistry: : As an intermediate in the synthesis of other complex molecules.
Biology: : As a probe in molecular biology to study enzyme interactions.
Medicine: : Investigated for its potential as a pharmaceutical agent.
Industry: : Used in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism by which 5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide exerts its effects often involves:
Molecular Targets: : Binding to specific proteins or enzymes, inhibiting their function.
Pathways Involved: : Can interfere with biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Compared to similar compounds, 5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide stands out due to:
Unique Functional Groups: : The combination of chlorothiophene and fluoro-dioxidobenzo-thiadiazole moieties is rare.
Reactivity: : Higher reactivity due to multiple functional groups.
List of Similar Compounds
5-chloro-N-(2-(6-fluoro-3-methylbenzothiazol-1-yl)ethyl)thiophene-2-carboxamide
5-chloro-N-(2-(6-fluoro-2,2-dioxidobenzo[c][1,2,5]oxadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide
This compound's unique structure and diverse reactivity make it a valuable target for research and industrial applications.
Properties
IUPAC Name |
5-chloro-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O3S2/c1-18-10-3-2-9(16)8-11(10)19(24(18,21)22)7-6-17-14(20)12-4-5-13(15)23-12/h2-5,8H,6-7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYTWMQHAFSDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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